2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C21H17F7O5 and its molecular weight is 482.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester , commonly referred to as Aprepitant, is a potent neurokinin-1 (NK-1) receptor antagonist. This compound has garnered significant attention due to its biological activity, particularly in the context of antiemetic therapy and cancer treatment. This article delves into the biological mechanisms, research findings, and clinical implications associated with Aprepitant.
Chemical Structure and Properties
Aprepitant has a complex molecular structure characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties. The chemical formula is C23H21F7N4O3, with a molecular weight of 534.43 g/mol. The structural formula can be represented as follows:
Aprepitant functions primarily as an antagonist of the NK-1 receptor, which plays a crucial role in mediating the effects of substance P—a neuropeptide involved in pain perception, inflammation, and emesis (vomiting). By inhibiting this receptor, Aprepitant effectively reduces nausea and vomiting associated with chemotherapy and other medical treatments.
Key Mechanisms:
- Inhibition of Substance P : Aprepitant blocks the binding of substance P to NK-1 receptors, thereby mitigating its physiological effects.
- CNS Penetration : The compound exhibits good blood-brain barrier permeability, allowing it to exert effects within the central nervous system (CNS) .
Antiemetic Properties
Aprepitant is primarily used in clinical settings to prevent chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated its efficacy in reducing both acute and delayed phases of CINV when used in combination with other antiemetics .
Anticancer Effects
Recent studies indicate that Aprepitant may also possess anticancer properties. Research has shown that it inhibits metastasis and tumor growth in various cancer models, including breast cancer xenografts . This suggests potential applications beyond symptomatic relief in patients undergoing chemotherapy.
Case Studies
- Chemotherapy-Induced Nausea : In a randomized controlled trial involving patients receiving cisplatin-based chemotherapy, those treated with Aprepitant experienced significantly lower rates of nausea compared to placebo .
- Breast Cancer Models : In preclinical studies using patient-derived xenografts, Aprepitant demonstrated a marked reduction in tumor size and metastasis, indicating its potential as an adjunctive treatment in oncology .
Pharmacokinetics
Aprepitant is characterized by high oral bioavailability and a half-life that supports once-daily dosing. Its pharmacokinetic profile allows for effective plasma concentrations to be maintained throughout the treatment period .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C23H21F7N4O3 |
Molecular Weight | 534.43 g/mol |
IC50 (NK-1 Receptor) | 0.09 nM |
Kd (dissociation constant) | 19 pM |
Bioavailability | High |
Half-life | Approximately 9 hours |
特性
IUPAC Name |
methyl 2-[(1S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F7O5/c1-11(13-7-14(20(23,24)25)9-15(8-13)21(26,27)28)33-19(32-10-17(29)31-2)18(30)12-3-5-16(22)6-4-12/h3-9,11,19H,10H2,1-2H3/t11-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJXZSLRFFDIHK-WYRIXSBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H](C(=O)C2=CC=C(C=C2)F)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F7O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609487 |
Source
|
Record name | Methyl [(1S)-1-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-2-(4-fluorophenyl)-2-oxoethoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419574-29-1 |
Source
|
Record name | Methyl [(1S)-1-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-2-(4-fluorophenyl)-2-oxoethoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。